Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine
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Overview
Description
Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine is a chemical compound with the molecular formula C12H15N3O3. It is also known by its IUPAC name, 5-nitro-2-(1-pyrrolidinyl)benzaldehyde O-methyloxime . This compound is characterized by the presence of a pyrrolidine ring, a nitro group, and a methoxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine typically involves the reaction of 5-nitro-2-(1-pyrrolidinyl)benzaldehyde with methoxyamine . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Material: 5-nitro-2-(1-pyrrolidinyl)benzaldehyde
Reagent: Methoxyamine
Solvent: Methanol or ethanol
Conditions: Heating to reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oximes or nitriles.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions include amines, oximes, and nitriles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring enhances the compound’s ability to bind to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidin-2-one and pyrrolidine-2,5-diones.
Nitrobenzaldehyde derivatives: Compounds with a nitro group attached to a benzaldehyde moiety.
Uniqueness
Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, nitro group, and pyrrolidine ring allows for diverse applications and interactions that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C12H15N3O3 |
---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
N-methoxy-1-(5-nitro-2-pyrrolidin-1-ylphenyl)methanimine |
InChI |
InChI=1S/C12H15N3O3/c1-18-13-9-10-8-11(15(16)17)4-5-12(10)14-6-2-3-7-14/h4-5,8-9H,2-3,6-7H2,1H3 |
InChI Key |
WJLRCPSXMPPQIV-UHFFFAOYSA-N |
Canonical SMILES |
CON=CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2 |
Origin of Product |
United States |
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